molecular formula C20H28N2O4 B120324 (S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate CAS No. 186452-09-5

(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

Cat. No. B120324
M. Wt: 360.4 g/mol
InChI Key: OQAHHWOPVDDWHD-INIZCTEOSA-N
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Description

“(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate”, also known as GPI-1046, is a chemical compound with the molecular formula C20H28N2O4 and a molecular weight of 360.45 . It is an immunophilin ligand without antibiotic action and attenuates ethanol intake in part through the upregulation of glutamate transporter 1 (GLT1) in PFC and NAc-core . GPI-1046 is an analog of FK506, which is an immunophilin ligand that has been shown neuroprotective effects in neurodegenerative disease models . It readily crosses the blood-brain barrier and promotes the regeneration of dopamine (DA) cells in the CNS in association with functional recovery in rodent models . GPI-1046 improves HIV-associated injury of peripheral nerves .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 501.5±60.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm3 . It is soluble in DMSO, PEG300, Tween-80, saline, SBE-β-CD in saline, and corn oil . It is stored at 4°C, protected from light .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Several studies have developed methodologies for synthesizing compounds related to "(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate," demonstrating the compound's utility in creating novel organic molecules:

  • Antimycobacterial Activity and Acid Dissociation Constants : A study reported the synthesis of polyfunctionalized derivatives containing thiazole, coumarin, and pyrrolidine moieties, showing antimycobacterial activity against M. tuberculosis H37Rv strain. The acid dissociation constants of these compounds were determined using potentiometric titration methods, indicating the importance of understanding the chemical properties for pharmaceutical applications (Nural, 2018).

  • Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides : Research on the cyclization of ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate led to the synthesis of novel heterocyclic compounds, showing the compound's role in facilitating the creation of diverse chemical structures with potential biological activities (Chigorina, Bespalov, & Dotsenko, 2019).

Biological Activities

The compound and its derivatives have been explored for their biological activities, highlighting their potential in medical and pharmacological fields:

  • Antioxidant Activity : A derivative, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, demonstrated significant antioxidant activity, comparable to ascorbic acid. This suggests the compound's derivatives could be explored for their potential health benefits and therapeutic applications (Zaki et al., 2017).

  • Idiopathic Pulmonary Fibrosis Treatment : Another study focused on the synthesis of a diastereoselective derivative for the treatment of Idiopathic Pulmonary Fibrosis, currently undergoing clinical trials. The synthesis involved key steps like alkylation and asymmetric Rh-catalyzed addition, demonstrating the compound's potential in developing new therapeutic agents (Anderson et al., 2016).

Computational Studies

Computational analyses have been used to study the properties and potential applications of derivatives, providing insights into their chemical behavior and interactions:

  • Computational Study on Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate : This study combined experimental and quantum chemical calculations to explore the molecular properties and interactions of a pyrrole chalcone derivative. The findings highlighted the compound's potential for forming dimers and its suitability for creating heterocyclic compounds, which could be useful in designing new materials or pharmaceuticals (Singh, Rawat, & Sahu, 2014).

properties

IUPAC Name

3-pyridin-3-ylpropyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-4-20(2,3)17(23)18(24)22-12-6-10-16(22)19(25)26-13-7-9-15-8-5-11-21-14-15/h5,8,11,14,16H,4,6-7,9-10,12-13H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAHHWOPVDDWHD-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OCCCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OCCCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332191
Record name gpi-1046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Pyridin-3-yl)propyl 1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

CAS RN

186452-09-5
Record name gpi-1046
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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